molecular formula C20H24ClN5O5 B2697656 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 1105244-12-9

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No. B2697656
CAS RN: 1105244-12-9
M. Wt: 449.89
InChI Key: IRUSATHMAAEYEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an appropriate amine in isopropanol, followed by acid-catalyzed cyclization. The resulting product is then isolated and characterized .

Scientific Research Applications

Antitubercular Activity

Tuberculosis (TB) remains a global health challenge, and the search for effective anti-TB compounds is crucial. Researchers have explored derivatives of 7H-Pyrrolo[2,3-d]pyrimidine, including our compound of interest. These derivatives exhibit promising activity against Mycobacterium tuberculosis, the causative agent of TB. Notably, the compound N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated potent antitubercular effects with a minimum inhibitory concentration (MIC) of 0.488 µM. Moreover, it was non-cytotoxic to human cells .

properties

IUPAC Name

7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O5/c1-23-17-16(18(28)24(2)20(23)29)26(19(22-17)25-7-9-30-10-8-25)11-13(27)12-31-15-6-4-3-5-14(15)21/h3-6,13,27H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUSATHMAAEYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC(COC4=CC=CC=C4Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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